1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime
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Overview
Description
1-(4-Chlorophenyl)-2-morpholino-1-ethanone O-methyloxime is a synthetic organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom
Mechanism of Action
Target of Action
It’s known that many oximes, which this compound is a type of, have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Mode of Action
The compound 1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime, as an oxime, forms in an essentially irreversible process as the adduct dehydrates . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone .
Biochemical Pathways
Many oximes have been shown to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), serine/threonine kinases glycogen synthase kinase 3 α/β (gsk-3α/β), aurora a, b-raf, chk1, death-associated protein-kinase-related 2 (drak2), phosphorylase kinase (phk), serum and glucocorticoid-regulated kinase (sgk), janus tyrosine kinase (jak), and multiple receptor and non-receptor tyrosine kinases .
Result of Action
Many oximes have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime typically involves the reaction of 1-(4-chlorophenyl)-2-morpholino-1-ethanone with methoxyamine hydrochloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-morpholino-1-ethanone O-methyloxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound or nitrile oxide under specific conditions using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The oxime group can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The oxime group can be hydrolyzed to the corresponding ketone and hydroxylamine under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid).
Scientific Research Applications
1-(4-Chlorophenyl)-2-morpholino-1-ethanone O-methyloxime has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a valuable candidate for drug design and discovery.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups allow for the construction of diverse chemical structures, making it useful in synthetic organic chemistry.
Biological Studies: Researchers investigate the biological activity of this compound to understand its effects on cellular processes and its potential therapeutic benefits. Studies may include its role as an enzyme inhibitor or its interaction with cellular receptors.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials, where its unique properties contribute to the development of new products and technologies.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-morpholino-1-ethanone O-methyloxime can be compared with other oxime derivatives and related compounds, such as:
Pralidoxime: An oxime used as an antidote for organophosphate poisoning. It reactivates acetylcholinesterase inhibited by organophosphates.
Obidoxime: Another oxime used for similar purposes as pralidoxime, with a different chemical structure and reactivity.
Methoxime: An oxime with applications in medicinal chemistry and organic synthesis, known for its ability to form stable complexes with metal ions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-morpholin-4-ylethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-17-15-13(10-16-6-8-18-9-7-16)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWVSACFOQYMMH-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCOCC1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCOCC1)\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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